molecular formula C25H22BrN5O2S B2631191 6-Bromo-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422287-53-4

6-Bromo-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2631191
CAS No.: 422287-53-4
M. Wt: 536.45
InChI Key: DOPCNYSRCUOOGO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a bromine atom, a pyridine ring, a piperazine ring, and a tetrahydroquinazoline ring . It’s part of a class of compounds that have been studied for their potential biological activity .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various reagents. In a related study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using magnesium oxide nanoparticles . Another study involved the design and synthesis of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. In a related study, the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives was catalyzed by magnesium oxide nanoparticles .

Scientific Research Applications

Crystal Structure and Hirshfeld Surface Analysis

Research into similar compounds has involved the crystal structure and Hirshfeld surface analysis to understand their structural properties. For example, studies on related hydrochloride salts of piperazine-linked quinazolinone derivatives provide insights into their crystallization behaviors and structural comparisons with fluorinated analogs (Ullah & Stoeckli-Evans, 2021).

Synthesis of Pyridone Analogues

The synthesis of pyridone analogues of tetrahydroisoquinolines and protoberberines, through condensation processes involving similar quinazolinone structures, highlights the chemical versatility and potential pharmacological applications of these compounds (Richards & Hofmann, 1978).

Unique Coordination Chemistry

Studies on Schiff-base ligands related to quinazolinone compounds have uncovered their role in forming unique coordination complexes with copper, showcasing the potential for creating materials with specific magnetic properties (Majumder et al., 2016).

Antiproliferative Activities

Research into pyrimidine-piperazine-chromene and -quinoline conjugates, including similar quinazolinone derivatives, has revealed their binding affinity to estrogen receptors and their antiproliferative activities against human cancer cell lines, demonstrating the potential for these compounds in cancer therapy (Parveen et al., 2017).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. A related compound, 4-Boc-1-(6-bromo-2-pyridyl)piperazine, is known to be toxic if swallowed and can cause skin and eye irritation .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activity, optimization of its synthesis, and investigation of its mechanism of action .

Properties

IUPAC Name

6-bromo-3-[[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28BrN5O2S/c26-19-8-9-21-20(15-19)24(33)31(25(34)28-21)16-17-4-6-18(7-5-17)23(32)30-13-11-29(12-14-30)22-3-1-2-10-27-22/h1-7,10,19-21H,8-9,11-16H2,(H,28,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDNIESURUOGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1Br)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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